Diflomotecan

Overview

Description

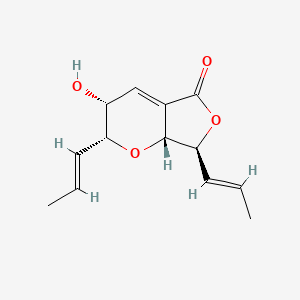

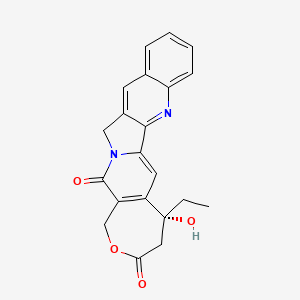

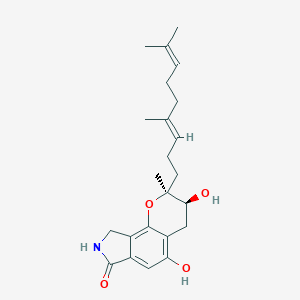

Homocamptothecin is a semisynthetic analogue of camptothecin, a naturally occurring quinoline alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is characterized by a seven-membered β-hydroxylactone ring, which is a modification of the six-membered α-hydroxylactone ring found in camptothecin. This structural alteration enhances the stability of the lactone ring, making homocamptothecin a more potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription .

Scientific Research Applications

Homocamptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationship of topoisomerase I inhibitors.

Biology: Employed in cell biology studies to investigate the mechanisms of DNA replication and transcription.

Medicine: Explored as a potential anticancer agent due to its potent inhibition of topoisomerase I. .

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Safety and Hazards

Future Directions

Diflomotecan was the first homocamptothecin to enter clinical trials and is currently in phase I for treating patients with sensitive small cell lung cancer (SCLC) . The recommended oral this compound dose for Phase II studies is 0.27 mg/day × 5 every 3 weeks . This regimen is convenient and generally well tolerated with a favorable pharmacokinetic profile and high but variable bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homocamptothecin is synthesized through a semisynthetic process that involves the insertion of a methylene spacer between the alcohol moiety and the carboxyl function of camptothecin. This process results in the formation of a seven-membered β-hydroxylactone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the ring expansion and stabilization of the lactone ring.

Industrial Production Methods: Industrial production of homocamptothecin follows similar synthetic routes but on a larger scale. The process involves the extraction of camptothecin from natural sources, followed by chemical modification to introduce the methylene spacer. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Homocamptothecin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with varying biological activities.

Reduction: Reduction reactions can modify the lactone ring, affecting the compound’s stability and activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s solubility and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various organic reagents and catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various homocamptothecin derivatives with enhanced stability and biological activity .

Comparison with Similar Compounds

Camptothecin: The parent compound with a six-membered α-hydroxylactone ring.

Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.

Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent

Uniqueness of Homocamptothecin: Homocamptothecin is unique due to its seven-membered β-hydroxylactone ring, which provides enhanced stability and reduced protein binding in human plasma. This structural modification results in a more potent inhibition of topoisomerase I and greater efficacy in anticancer activity compared to its parent compound and other derivatives .

Properties

IUPAC Name |

(20R)-20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZRCINULFAGO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186669-19-2 | |

| Record name | E-Homocamptothecin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186669192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-HOMOCAMPTOTHECIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3LFU8GLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)

![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)

![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)

![4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid](/img/structure/B1245543.png)

![N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine](/img/structure/B1245544.png)